(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine
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Overview
Description
(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine is a chemical compound with the molecular formula C13H19ClN2 and a molecular weight of 238.76 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Mechanism of Action
Mode of Action
It is known that many piperidine derivatives interact with various receptors and enzymes in the body, which can lead to a wide range of physiological effects .
Pharmacokinetics
As such, its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of {1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine. Specific details on how these factors affect this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds.
Scientific Research Applications
(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-(2-Chlorobenzyl)piperidin-4-yl)methanamine include:
- **1-[(4-Chlorophenyl)methyl]piperidin-4-yl}methanamine
- **1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine
- **1-[(2-Bromophenyl)methyl]piperidin-4-yl}methanamine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the chlorophenyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSJZUMIGVPPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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